This compound falls under the category of piperidine derivatives and benzamides, which are known for their diverse biological activities. Piperidine derivatives are often explored for their roles in drug design due to their ability to interact with various biological targets.
The synthesis of n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate aromatic compounds.
The molecular formula for n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride is with a molecular weight of approximately 232.32 g/mol.
The compound can be represented using various structural notations:
CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2
MVVNVALKBFAATR-UHFFFAOYSA-N
These representations provide insight into the spatial arrangement of atoms and functional groups within the molecule .
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride participates in several chemical reactions, particularly those involving nucleophilic substitutions and acylation processes.
The mechanism of action for n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with biological targets within cells:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
n-Methyl-4-(piperidin-4-yl)benzamide hydrochloride has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: